

2-Chloro-5-fluorobenzenesulfonyl chloride

physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-fluorobenzenesulfonyl chloride

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An In-depth Technical Guide to **2-Chloro-5-fluorobenzenesulfonyl Chloride**: Properties, Applications, and Protocols

Introduction

2-Chloro-5-fluorobenzenesulfonyl chloride is a polyhalogenated aromatic sulfonyl chloride that serves as a critical intermediate in the synthesis of a wide array of organic compounds.^[1] With the chemical formula $C_6H_3Cl_2FO_2S$, its molecular architecture is distinguished by a benzene ring substituted with a chlorine atom at the 2-position, a fluorine atom at the 5-position, and a sulfonyl chloride ($-SO_2Cl$) functional group at the 1-position.^[1] This specific arrangement of electron-withdrawing groups significantly influences the compound's reactivity, making it a valuable building block in medicinal chemistry and agrochemical development.^[1] The high electrophilicity of the sulfonyl chloride moiety, enhanced by the inductive effects of the halogen substituents, allows for selective reactions, particularly in nucleophilic substitutions and cross-coupling reactions.^[1] This guide offers a comprehensive overview of its physical properties, chemical behavior, synthesis, applications, and safety protocols, tailored for researchers and professionals in drug development and chemical synthesis.

Core Physical and Chemical Properties

The fundamental characteristics of **2-Chloro-5-fluorobenzenesulfonyl chloride** are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Source(s)
CAS Number	82875-86-3	[1][2][3]
Molecular Formula	C ₆ H ₃ Cl ₂ FO ₂ S	[1][3]
Molecular Weight	229.06 g/mol	[1][3]
Appearance	Powder / Solid	[2][4]
Melting Point	41-44 °C	[1][4]
IUPAC Name	2-chloro-5-fluorobenzenesulfonyl chloride	[1][2][3]
Sensitivity	Moisture sensitive	[1][5]

Molecular Structure

The structure of **2-Chloro-5-fluorobenzenesulfonyl chloride** features a planar benzene ring. However, steric and electronic interactions from the bulky and electronegative substituents cause distortions in its geometry.[1] X-ray crystallography studies have revealed bond angles of approximately 119.5° at the sulfur center of the sulfonyl group, with S–O and S–Cl bond lengths of 1.43 Å and 2.01 Å, respectively.[1] The presence of both chlorine and fluorine atoms induces a significant net dipole moment, polarizing the sulfonyl chloride group and increasing its susceptibility to nucleophilic attack.[1]

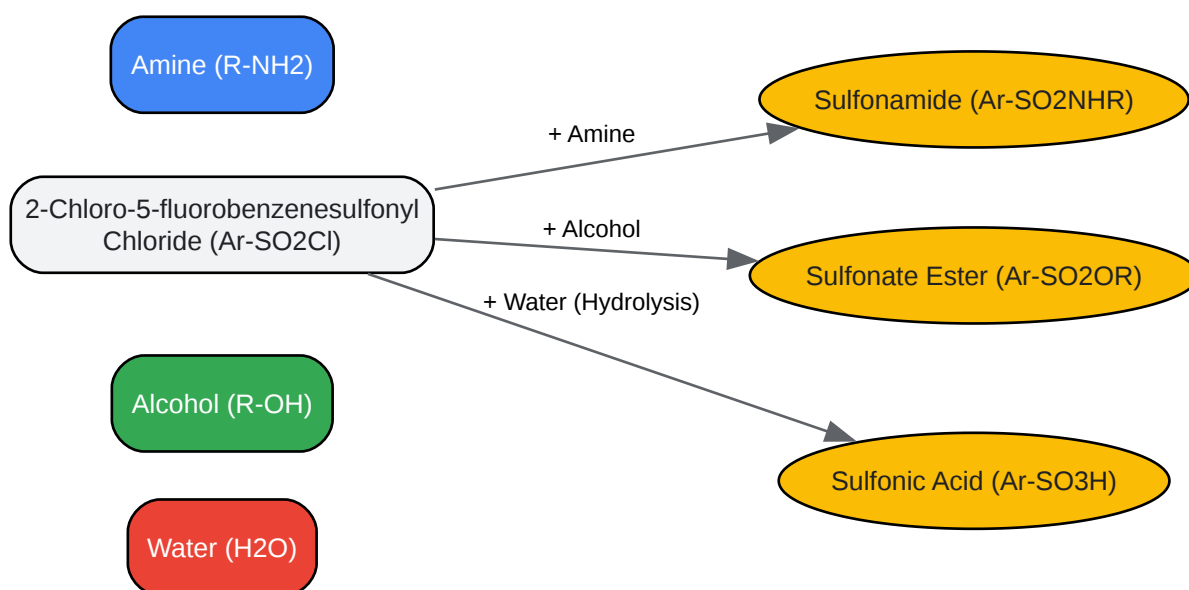
Structure of 2-Chloro-5-fluorobenzenesulfonyl chloride.

Reactivity and Chemical Behavior

The chemical reactivity of **2-Chloro-5-fluorobenzenesulfonyl chloride** is dominated by the sulfonyl chloride group. It is a potent electrophile, readily undergoing nucleophilic substitution at the sulfur atom.

- **Nucleophilic Substitution:** The chlorine atom attached to the sulfur is an excellent leaving group. It can be readily displaced by a variety of nucleophiles. For instance, it reacts with amines to form sulfonamides and with alcohols to yield sulfonate esters.[1] These reactions are fundamental to its application in building more complex molecules.

- **Hydrolysis:** The compound is sensitive to moisture and will hydrolyze in the presence of water.^[1] This reaction produces 2-chloro-5-fluorobenzenesulfonic acid and hydrochloric acid, making it crucial to handle the compound under anhydrous conditions to prevent degradation.^[1]
- **Corrosivity:** Due to the potential release of hydrochloric acid upon contact with moisture, it is classified as a corrosive material that can cause severe skin burns and eye damage.^{[1][3]}

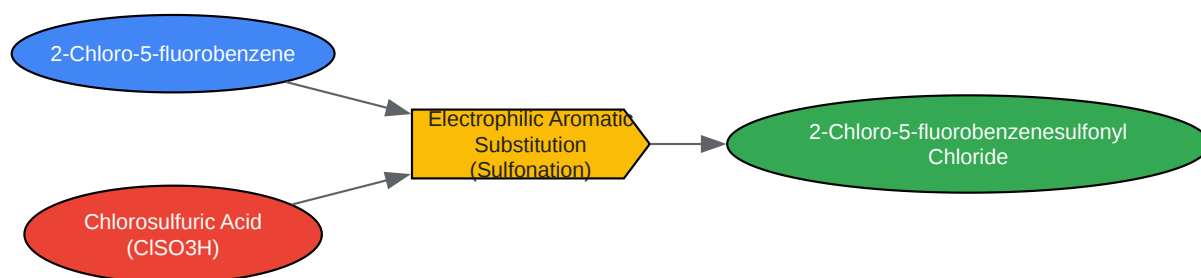


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Key reactions of 2-Chloro-5-fluorobenzenesulfonyl chloride.

Synthesis and Manufacturing

The primary industrial synthesis of **2-Chloro-5-fluorobenzenesulfonyl chloride** involves the direct sulfonation of 2-chloro-5-fluorobenzene.^[1] This reaction is an electrophilic aromatic substitution where chlorosulfuric acid serves as the sulfonating agent.^[1] The process requires careful control of reaction conditions to ensure high yield and purity.



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General synthesis workflow.

Industrial and Research Applications

The unique combination of functional groups makes **2-Chloro-5-fluorobenzenesulfonyl chloride** a versatile intermediate in several fields.

- **Pharmaceutical Development:** It is a key precursor in the synthesis of novel heterocyclic compounds.[1] Research has explored its use in creating molecules with potential antitumor activity, highlighting its importance in cancer drug discovery.[1] The presence of chlorine and fluorine can enhance the lipophilicity and biological activity of the final drug candidates.[1] Over 88% of pharmaceuticals in the United States rely on chlorine chemistry in some capacity.[6]
- **Agrochemical Synthesis:** The compound is an essential building block for certain sulfonylurea herbicides, which are a class of potent agents used for weed control.[1]
- **Chemical Research and Material Science:** In a laboratory setting, it is widely used as a reagent to introduce the 2-chloro-5-fluorobenzenesulfonyl group into various organic molecules, enabling the synthesis of diverse sulfonamide derivatives for further study.[1] Its reactive nature also allows for its potential use in the development of new materials with specialized properties.[1]

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling **2-Chloro-5-fluorobenzenesulfonyl chloride**.

Hazard Identification

The compound is classified as hazardous and requires careful handling to avoid exposure.

Hazard Class	Pictogram	Signal Word	Hazard Statement
Skin Corrosion/Irritation	GHS05	Danger	H314: Causes severe skin burns and eye damage. [2] [3]

Handling and Personal Protective Equipment (PPE)

- Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[\[5\]](#)
- Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, a lab coat or protective clothing, and eye/face protection such as safety goggles and a face shield.[\[5\]](#)[\[7\]](#)
- Hygiene: Wash hands and any exposed skin thoroughly after handling.[\[5\]](#) Do not eat, drink, or smoke in the work area.[\[7\]](#) Contaminated clothing should be removed immediately and washed before reuse.[\[5\]](#)

Storage and Stability

- Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[8\]](#) The area should be secure and locked up.[\[5\]](#)
- Moisture Sensitivity: As the compound is moisture-sensitive, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[\[5\]](#)
- Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents and strong bases.[\[5\]](#)

First-Aid Measures

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[\[5\]](#)

- Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water and soap. Seek immediate medical attention.[\[5\]](#)
- Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[\[5\]](#)
- Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[\[5\]](#)[\[7\]](#)

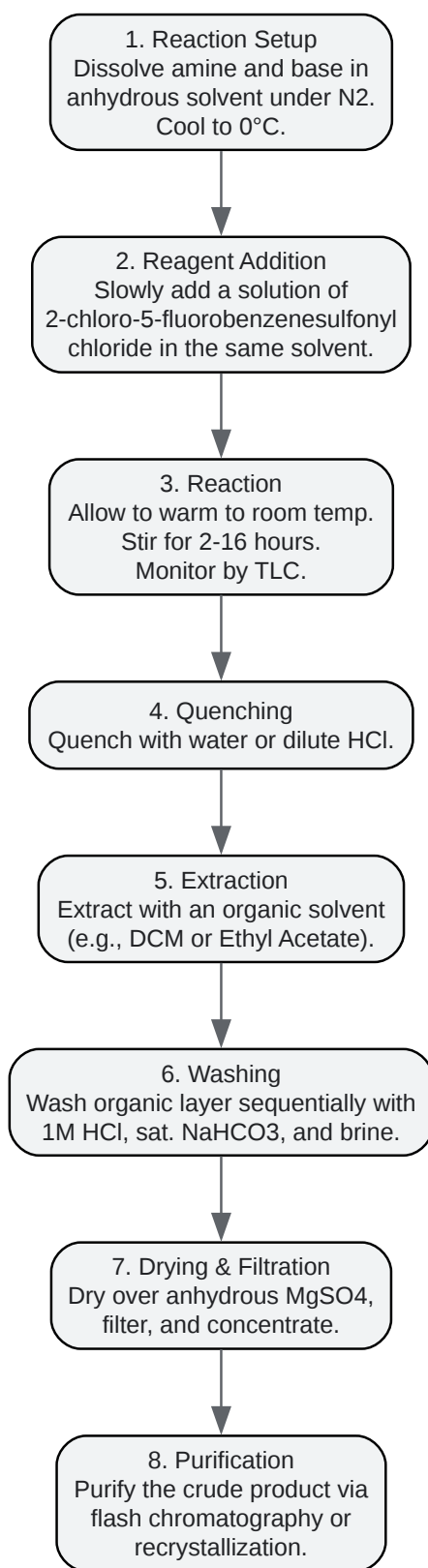
Experimental Protocol: Synthesis of a Sulfonamide Derivative

This section provides a generalized, illustrative protocol for the synthesis of a sulfonamide, a common application of **2-Chloro-5-fluorobenzenesulfonyl chloride**.

Objective: To synthesize an N-substituted-2-chloro-5-fluorobenzenesulfonamide via nucleophilic substitution.

Materials:

- **2-Chloro-5-fluorobenzenesulfonyl chloride**
- A primary or secondary amine (e.g., aniline, piperidine)
- Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
- A non-nucleophilic base (e.g., Triethylamine, Pyridine)
- Hydrochloric acid (1M solution)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and magnetic stirrer



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Workflow for a typical sulfonamide synthesis.

Methodology:

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the base (1.2-1.5 equivalents) in the chosen anhydrous solvent. Cool the mixture to 0 °C using an ice bath.
- **Addition of Sulfonyl Chloride:** Dissolve **2-Chloro-5-fluorobenzenesulfonyl chloride** (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 10-15 minutes.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, quench the mixture by adding water or a 1M HCl solution. Transfer the mixture to a separatory funnel.
- **Extraction and Washing:** Extract the aqueous layer with an organic solvent like DCM or ethyl acetate. Combine the organic extracts and wash them sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid or oil can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water, hexanes/ethyl acetate).
- **Characterization:** Confirm the structure and purity of the final sulfonamide product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Conclusion

2-Chloro-5-fluorobenzenesulfonyl chloride is a highly valuable and reactive chemical intermediate. Its distinct physical and chemical properties, stemming from its halogenated sulfonyl chloride structure, make it an indispensable tool for synthetic chemists. Its successful

application in the development of pharmaceuticals and agrochemicals underscores its significance. However, its corrosive and moisture-sensitive nature necessitates strict adherence to safety and handling protocols to ensure safe and effective use in a research or industrial setting.

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- To cite this document: BenchChem. [2-Chloro-5-fluorobenzenesulfonyl chloride physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1355057#2-chloro-5-fluorobenzenesulfonyl-chloride-physical-properties]

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